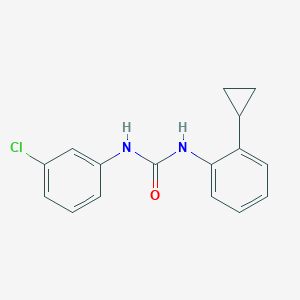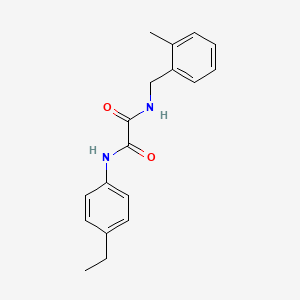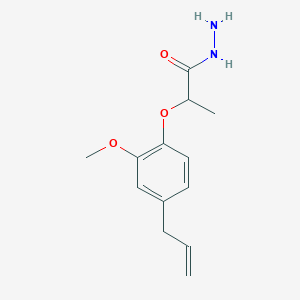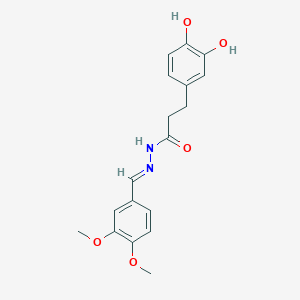
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 310.8 g/mol. CPPU is widely used in the agriculture industry to enhance fruit and vegetable yield and quality.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of cytokinins in plants, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to have various biochemical and physiological effects on plants. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea increases the levels of cytokinins, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of soluble sugars, organic acids, and phenolic compounds in fruits, which enhances their flavor and nutritional value.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has some limitations for lab experiments, including its potential toxicity to plants at high concentrations, and its variability in efficacy depending on the plant species and growth conditions.
Orientations Futures
There are several future directions for N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea research, including its potential use in organic farming, its effects on plant stress tolerance, and its application in plant biotechnology. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has the potential to be used as an alternative to synthetic growth regulators in organic farming, as it is a naturally occurring compound that is less harmful to the environment. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may also have applications in improving plant stress tolerance, as it has been shown to enhance the antioxidant capacity of plants. Finally, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may have potential applications in plant biotechnology, such as in the production of transgenic plants with enhanced growth and yield.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been extensively studied for its plant growth regulatory properties. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase fruit size, improve fruit quality, promote fruit set, and delay fruit ripening in various fruits, such as grapes, kiwifruit, apples, and strawberries. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has also been used to enhance the growth and yield of vegetables, such as tomato, cucumber, and pepper. In addition, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been studied for its potential use in tissue culture and plant transformation.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyclopropylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-4-3-5-13(10-12)18-16(20)19-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYHRGXYRHJMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)

![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)
![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)

![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)